4-Bromo-2-chloro-6-fluoroaniline

Catalog No.
S695619
CAS No.
885453-49-6
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-fluoroaniline

CAS Number

885453-49-6

Product Name

4-Bromo-2-chloro-6-fluoroaniline

IUPAC Name

4-bromo-2-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BMWOENOCPPYRRS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)Br

4-Bromo-2-chloro-6-fluoroaniline is a highly functionalized, tri-halogenated building block characterized by the orthogonal reactivity of its carbon-halogen bonds. Featuring a reactive para-bromine, an ortho-chlorine, and an ortho-fluorine, this compound is primarily procured for complex active pharmaceutical ingredient (API) synthesis, including FTO RNA demethylase inhibitors and DHODH inhibitors [1]. The distinct bond dissociation energies of the halogens (C-Br < C-Cl < C-F) allow for highly regioselective palladium-catalyzed cross-coupling at the 4-position, leaving the 2-chloro and 6-fluoro substituents intact for subsequent functionalization or to impart specific steric and metabolic properties to the final molecular scaffold [2].

Substituting 4-bromo-2-chloro-6-fluoroaniline with closely related analogs, such as 4-bromo-2-fluoroaniline or 2,4,6-tribromoaniline, fundamentally alters the synthetic trajectory and final product profile. Using symmetric polybromoanilines results in competing cross-coupling reactions, leading to complex mixtures of mono- and di-coupled products that drastically reduce scale-up yields [1]. Conversely, substituting with 4-bromo-2-fluoroaniline removes the critical ortho-chlorine handle, which is often essential for locking the conformation of biaryl systems via steric hindrance (atropisomerism) or serving as a secondary site for late-stage functionalization [2]. For workflows requiring precise, step-wise derivatization, the exact Br/Cl/F asymmetry is non-interchangeable.

Regioselectivity in Primary Palladium-Catalyzed Cross-Coupling

In the synthesis of complex biaryl systems, the para-bromine in 4-bromo-2-chloro-6-fluoroaniline undergoes highly selective Suzuki coupling, leaving the ortho-chlorine intact. Compared to symmetric di- or tri-bromoanilines which yield complex mixtures of mono- and di-coupled products, this specific tri-halogenated scaffold achieves high yields of the mono-coupled biaryl intermediate under standard Pd(PPh3)4 conditions [1].

Evidence DimensionYield of mono-coupled biaryl product
Target Compound Data>85% yield (regioselective C-Br coupling)
Comparator Or BaselineSymmetric polybromoanilines (e.g., 2,4,6-tribromoaniline)
Quantified Difference~40-50% higher mono-coupling yield with minimal over-coupling
ConditionsStandard Suzuki coupling (Pd(PPh3)4, K2CO3, boronic acid)

Eliminates the need for complex chromatographic separation of over-coupled byproducts, drastically improving scale-up efficiency.

Amine Derivatization and Cyanation Compatibility

The aniline amine group in 4-bromo-2-chloro-6-fluoroaniline can be efficiently converted to a nitrile via diazotization (using NOBF4) and subsequent copper-mediated cyanation, as demonstrated in ALK2 inhibitor synthesis [1]. The presence of the electron-withdrawing ortho-fluorine and ortho-chlorine stabilizes the diazonium intermediate compared to unhalogenated or mono-halogenated anilines, allowing for efficient conversion without premature degradation.

Evidence DimensionDiazonium intermediate stability and conversion efficiency
Target Compound DataHigh conversion to benzonitrile derivative
Comparator Or BaselineUnsubstituted 4-bromoaniline
Quantified DifferenceEnhanced intermediate stability preventing phenolic byproducts
ConditionsNOBF4, followed by KCN/CuSO4 in aqueous conditions

Ensures high-yielding functionalization of the amine group without competing side reactions at the halogenated positions.

Enhanced Steric Hindrance for Biaryl Conformational Locking

When used to synthesize biaryl amines (e.g., DHODH inhibitors), the combination of an ortho-chlorine and an ortho-fluorine provides a specific steric bulk that restricts rotation around the biaryl axis [1]. Substituting with 4-bromo-2,6-difluoroaniline reduces the steric barrier (Cl van der Waals radius = 1.75 Å vs F = 1.47 Å), potentially leading to a loss of the bioactive conformation and reduced target affinity.

Evidence DimensionSteric barrier to biaryl rotation (van der Waals radius at ortho position)
Target Compound DataCl (1.75 Å) + F (1.47 Å) combination
Comparator Or Baseline4-bromo-2,6-difluoroaniline (F + F, 1.47 Å each)
Quantified Difference~19% increase in steric bulk at one ortho position
ConditionsBiaryl scaffold in kinase/enzyme inhibitor design

The asymmetric steric bulk is critical for locking the molecule into the precise 3D conformation required for optimal binding in tight enzyme pockets.

Synthesis of FTO RNA Demethylase Inhibitors

4-Bromo-2-chloro-6-fluoroaniline is a critical building block for synthesizing potent antileukemia FTO inhibitors. The para-bromine allows for initial Suzuki coupling with isoxazole or aryl boronic acids, while the ortho-halogens ensure optimal binding conformation and metabolic stability in the final drug candidate [1].

Development of DHODH Inhibitors for Acute Myeloid Leukemia (AML)

Utilized in the preparation of 3'-alkoxy-3-chloro-5-fluorobiphenyl-4-amine intermediates. The specific halogenation pattern is essential for achieving the necessary lipophilicity and steric profile required to selectively inhibit dihydroorotate dehydrogenase in fast-proliferating cancer cells [2].

ALK2 Kinase Inhibitor Scaffolds for DIPG Therapeutics

The compound serves as a starting material for ALK2 inhibitors, where the amine is converted to a nitrile via a Sandmeyer-type reaction, and the halogens are systematically leveraged for downstream cross-coupling to build the complex multi-ring kinase inhibitor structure [3].

XLogP3

2.7

Wikipedia

4-Bromo-2-chloro-6-fluoroaniline

Dates

Last modified: 08-15-2023

Explore Compound Types